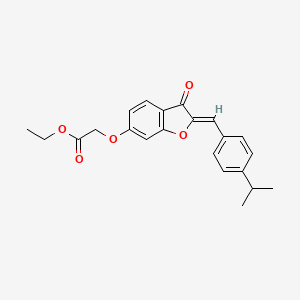

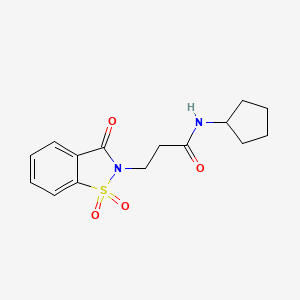

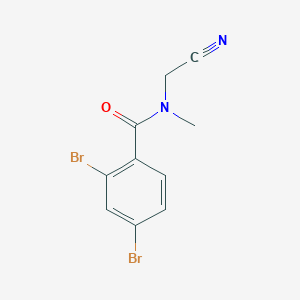

![molecular formula C23H20N4O4 B2725807 ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate CAS No. 941963-21-9](/img/structure/B2725807.png)

ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrazolo[1,5-a]pyrazin-5(4H)-yl, which is a type of heterocyclic compound . It is a part of a larger family of compounds that have been studied for their potential as anticancer agents .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of sodium 3- (5-methyl-1- (p -toly)-1H -1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves the reaction of ethyl 3-aryl-1-(2-oxo-2-arylethyl)-1H-pyrazole-5-carboxylate derivatives with aminoethanol under microwave-assisted one-step and solvent-free conditions .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones, which are similar to the compound , react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .Applications De Recherche Scientifique

Anti-inflammatory and Anticancer Properties

Research has focused on the synthesis and pharmacological testing of heterocyclic compounds, including pyrazolo[1,5-a]pyrazine derivatives, for their potential anti-inflammatory and anticancer activities. For example, the synthesis and in vivo evaluation of imidazo[1,2-a]pyrazine derivatives have demonstrated significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds in inflammation-related diseases (Abignente et al., 1992). Furthermore, derivatives of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione have been identified as apoptosis inducers for lung cancer cells containing a mutated p53 gene, suggesting a targeted approach for cancer therapy (Lv et al., 2012).

Antibacterial and Antifungal Activity

Compounds derived from pyrazolo[1,5-a]pyrazine and similar structures have been synthesized and tested for their antimicrobial properties. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties demonstrated antimicrobial activity against a range of bacteria and a yeast-like fungus, indicating their potential as antimicrobial agents (Hassan, 2013).

Chemical Synthesis and Structural Studies

The chemical synthesis and structural elucidation of compounds within the pyrazolo[1,5-a]pyrazine family have been subjects of research, aiming to understand their chemical properties and potential applications. Studies include the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and corrections of previously misidentified structures based on NMR spectroscopy, contributing to the accurate characterization of these compounds for further study (Chimichi et al., 1993).

Application in Dye Synthesis

The synthetic versatility of pyrazolo[1,5-a]pyrazine derivatives extends to their use in dye synthesis. For instance, compounds synthesized from reactions involving ethylacetoacetate and similar reactants have been applied as disperse dyes for polyester fibers, demonstrating the application of these compounds in the textile industry (Rangnekar & Dhamnaskar, 1990).

Tubulin Polymerization Inhibition

Indenopyrazoles, structurally related to the target compound, have shown promise as tubulin polymerization inhibitors, suggesting a mechanism for their antiproliferative activity against cancer cells. Such compounds have been identified through MorphoBase and ChemProteoBase profiling methods, highlighting the role of structural features in their biological activity (Minegishi et al., 2015).

Mécanisme D'action

While the specific mechanism of action for this compound is not available, similar compounds have shown to induce apoptosis in cancer cells . They have been observed to cause accumulation of cells at the sub-G1 phase, detachment of cells from substratum, and membrane blebbing . They also showed significant downregulation of EGFR, p-EGFR, STAT3, and p-STAT3 .

Orientations Futures

The future directions for this compound could involve further exploration of its potential as an anticancer agent, given the promising results seen with similar compounds . Additionally, further studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Propriétés

IUPAC Name |

ethyl 3-[[2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c1-2-31-23(30)17-9-6-10-18(13-17)24-21(28)15-26-11-12-27-20(22(26)29)14-19(25-27)16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQZFFGBONKABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

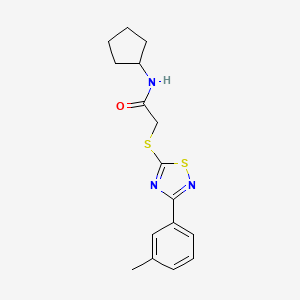

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2725726.png)

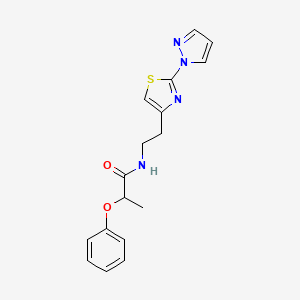

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)

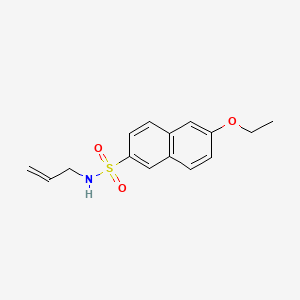

![2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2725730.png)

![(2-Fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2725740.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)